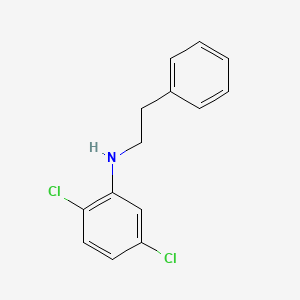

2,5-Dichloro-N-phenethylaniline

Description

General Context of Halogenated Aniline (B41778) Derivatives in Organic and Medicinal Chemistry

Halogenated anilines are a class of organic compounds that feature an aniline core substituted with one or more halogen atoms. These compounds are of considerable interest in both organic and medicinal chemistry due to the profound influence that halogens can have on the physical, chemical, and biological properties of a molecule. The introduction of halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of industrial and pharmaceutical products. wikipedia.org The addition of halogens, such as chlorine, can be a crucial step in modifying the reactivity and utility of these molecules. For instance, halogenated anilines are key intermediates in the production of dyes, pigments, and pesticides. wikipedia.orgchemicalbook.com In medicinal chemistry, the strategic placement of halogens on an aniline ring can be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Recent advancements in synthetic methodologies have provided more precise and efficient ways to produce halogenated anilines. acs.orgacs.org These methods allow for controlled halogenation, enabling the selective synthesis of specific isomers, which is critical for structure-activity relationship (SAR) studies in drug discovery. acs.org The ability to fine-tune the electronic and steric properties of the aniline ring through halogenation makes these derivatives valuable scaffolds for developing novel bioactive compounds. acs.orgresearchgate.net

Significance of Phenethylamine (B48288) Scaffolds in Synthetic Chemistry and Biological Activity

The phenethylamine scaffold is a core structural motif found in a vast number of biologically active molecules, including neurotransmitters, hormones, and a wide range of pharmaceuticals and psychedelic drugs. mdpi.comwikipedia.org This structural unit consists of a phenyl ring connected to an ethylamine (B1201723) side chain. The versatility of the phenethylamine framework allows for a multitude of substitutions on both the aromatic ring and the amine group, leading to a diverse chemical space with a broad spectrum of biological activities. mdpi.com

In synthetic chemistry, the phenethylamine scaffold is a valuable building block for the construction of more complex molecular architectures. acs.org Its presence in numerous natural products, such as the alkaloid morphine, highlights its biosynthetic importance. mdpi.com Furthermore, synthetic modifications of the phenethylamine structure have led to the development of many important drugs. For example, N-benzyl substitution on phenethylamines has been shown to significantly enhance binding affinity and functional activity at serotonin (B10506) receptors, making these derivatives promising therapeutic compounds. nih.gov

The biological significance of phenethylamines is underscored by their interaction with various receptors in the central nervous system, including adenosine (B11128) and serotonin receptors. mdpi.com This interaction is the basis for the pharmacological effects of many well-known compounds. The ability to modulate these interactions through chemical modification of the phenethylamine scaffold is a key strategy in modern medicinal chemistry.

Current Research Landscape and Emerging Interests Pertaining to 2,5-Dichloro-N-phenethylaniline

While extensive research exists for both halogenated anilines and phenethylamines individually, the specific compound this compound represents a more niche area of investigation. Its molecular formula is C14H13Cl2N and it has a molecular weight of 266.17 g/mol . scbio.cn

Emerging research interest in hybrid molecules that combine distinct pharmacophores is driving the exploration of compounds like this compound. The synthesis of such molecules can be achieved through methods like reductive amination, where a substituted phenethylamine is reacted with a substituted benzaldehyde. nih.gov

The dichlorinated aniline portion of the molecule suggests potential applications as an intermediate in the synthesis of more complex materials, drawing parallels to the use of 2,5-dichloroaniline (B50420) as a precursor for pigments and herbicides. wikipedia.orgchemicalbook.comontosight.ai The phenethylamine moiety, on the other hand, points towards potential biological activity, given its prevalence in psychoactive compounds and other therapeutics. mdpi.comwikipedia.org

Recent research has also focused on the development of novel materials based on polymers derived from related structures. For example, hybrid nanocomposites based on poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) have been synthesized and studied for their unique electrical and thermal properties. mdpi.com This suggests that this compound could serve as a monomer or a building block for new functional polymers.

The study of N-phenylquinoneimine scaffolds, which bear some structural resemblance to the aniline portion of the target molecule, has revealed a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov This raises the possibility that this compound or its derivatives could exhibit interesting biological profiles worthy of further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c15-12-6-7-13(16)14(10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOFCGFSDNYHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,5 Dichloro N Phenethylaniline

Preparation Routes to the 2,5-Dichloroaniline (B50420) Core

The 2,5-dichloroaniline scaffold serves as a crucial precursor in the synthesis of 2,5-Dichloro-N-phenethylaniline. Its preparation can be achieved through several reliable methods, each with distinct advantages and reaction parameters.

Catalytic Hydrogenation of 2,5-Dichloronitrobenzene and Related Precursors

A prevalent and efficient method for the synthesis of 2,5-dichloroaniline is the catalytic hydrogenation of 2,5-dichloronitrobenzene. cmu.edu This process involves the reduction of the nitro group to an amine in the presence of a metal catalyst and a hydrogen source. Various catalysts and reaction conditions have been explored to optimize yield and purity while minimizing side reactions such as dechlorination.

A common approach employs a high-pressure autoclave where 2,5-dichloronitrobenzene is reacted with hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to facilitate the reduction. For instance, a method has been described where the reaction is conducted at a temperature of 110-120°C and a pressure of 1.1-1.2 MPa. Another electrochemical synthesis method involves the reduction of 2,5-dichloronitrobenzene in an aqueous-ethanolic solution of sulfuric acid, yielding 2,5-dichloroaniline sulfate (B86663) with a reported yield of 88.7%. chemicalbook.com

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Reported Yield (%) |

| Not specified | 110-120 | 1.1-1.2 | Not specified | Not specified |

| Lead cathode | 50 | Not applicable | Aqueous-ethanolic H2SO4 | 88.7 |

Azo-Compound Reduction Pathways to 2,5-Dichloro-1,4-phenylenediamine Analogues

While not a direct route to 2,5-dichloroaniline itself, the reduction of azo compounds represents a significant pathway to structurally related dichloro-phenylenediamine analogues. This methodology can be adapted to produce precursors for various substituted anilines. The process typically involves the coupling of a diazonium salt with an aromatic amine to form an azo compound, which is subsequently cleaved through reduction to yield two amine products.

For example, a preparation method for 2,5-dichloro-1,4-phenylenediamine has been developed starting from 2,5-dichloroaniline. google.com In this route, 2,5-dichloroaniline is coupled with aniline (B41778) diazonium salt to form an azo compound. This intermediate is then reduced using zinc powder under acidic conditions to yield 2,5-dichloro-1,4-phenylenediamine. While this specific example starts with 2,5-dichloroaniline, the underlying principle of azo-coupling followed by reduction is a versatile strategy in the synthesis of various aromatic amines.

Multi-Step Sequences Involving Acylation, Nitration, and Reduction for Dichloroanilines

A multi-step synthesis offers a high degree of control over the substitution pattern of the aniline ring. A well-established sequence to produce substituted dichloroanilines involves an initial acylation of an aniline to protect the amino group, followed by nitration, and finally reduction of the nitro group.

A process for preparing 2,5-dichloro-p-phenylenediamine from 2,5-dichloroaniline illustrates this strategic approach. The synthesis involves four key steps:

Acylation: The amino group of 2,5-dichloroaniline is first protected, for example, by reacting it with an acylating agent.

Nitration: The protected aniline is then nitrated to introduce a nitro group onto the aromatic ring.

Hydrolysis: The protecting group is subsequently removed.

Reduction: The nitro group is reduced to an amine, yielding the final diamine product. google.com

Formation of the N-Phenethyl Moiety

Once the 2,5-dichloroaniline core is obtained, the final step in the synthesis of this compound is the attachment of the phenethyl group to the nitrogen atom. This is typically achieved through N-alkylation or reductive amination protocols.

N-Alkylation Strategies Utilizing Phenethyl Halides or Equivalents

Direct N-alkylation of 2,5-dichloroaniline with a phenethyl halide, such as phenethyl bromide or chloride, in the presence of a base is a straightforward approach. The base is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a highly efficient and versatile method for the formation of carbon-nitrogen bonds. ontosight.ai This palladium-catalyzed reaction can couple an amine with an aryl halide. In the context of synthesizing this compound, this could involve the reaction of 2,5-dichloroaniline with a phenethyl halide or the reaction of phenethylamine (B48288) with a dichlorinated aromatic compound. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of the reaction and depends on the specific substrates.

A variety of palladium catalysts and ligands have been developed for the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides with high efficiency. ontosight.ai

Reductive Amination Protocols for Linking Aniline and Phenethyl Components

Reductive amination provides an alternative and powerful method for the formation of the N-phenethyl bond. This one-pot reaction involves the condensation of 2,5-dichloroaniline with phenylacetaldehyde (B1677652) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent is often dictated by its selectivity and compatibility with the functional groups present in the reactants. Catalytic hydrogenation can also be utilized for the reduction of the intermediate imine.

This method is highly favored in synthetic chemistry due to its efficiency and the avoidance of handling potentially lachrymatory alkyl halides.

Transition-Metal Catalyzed C-N Bond Formation Reactions

The formation of the C-N bond is a cornerstone of modern organic synthesis, and transition-metal catalysis offers powerful tools to achieve this transformation with high efficiency and selectivity. For the synthesis of this compound, several catalytic approaches are particularly relevant.

Hydroamination and Hydroaminoalkylation Approaches

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to amines. In the context of synthesizing this compound, the hydroamination of styrene (B11656) with 2,5-dichloroaniline would be a direct approach. Ruthenium-catalyzed intermolecular anti-Markovnikov hydroamination of vinylarenes has been shown to be effective for a range of secondary amines, yielding β-phenethylamine products with high regioselectivity. nih.gov The combination of a ruthenium precursor like Ru(cod)(2-methylallyl)2, a phosphine ligand such as 1,5-bis(diphenylphosphino)pentane, and an acid co-catalyst is often employed. nih.gov While direct hydroamination with primary anilines can be challenging, this method provides a potential pathway.

Hydroaminoalkylation offers an alternative strategy, involving the tandem hydroformylation of an alkene followed by reductive amination. This one-pot reaction converts an alkene, an amine, carbon monoxide, and hydrogen into a more complex amine product. While powerful, the direct synthesis of this compound via this method would require the hydroaminoalkylation of a suitable precursor, which may be less direct than other methods.

A study on the hydroamination of styrene with anilines catalyzed by anilinium salts with non-coordinating anions like B(C6F5)4− has shown that both N-H and Ar-H addition products can be formed. nih.gov The reaction conditions can be tuned to favor either the hydroamination or the hydroarylation product. nih.gov

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most versatile and widely used methods for the formation of C-N bonds. This reaction is highly suitable for the synthesis of this compound by coupling 2,5-dichloroaniline with a phenethyl halide, such as (2-bromoethyl)benzene.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. For electron-deficient anilines like 2,5-dichloroaniline, the selection of an appropriate electron-rich and bulky phosphine ligand is crucial to promote the reductive elimination step and achieve high yields. Ligands such as XPhos, t-BuXPhos, and TrixiePhos have been found to be effective in the coupling of various amines. acs.org

The choice of palladium precursor can also influence the reaction efficiency. While Pd2(dba)3 is a common choice, [Pd(allyl)Cl]2 has also been used effectively. acs.org A range of bases can be employed, with sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs2CO3) being common choices. acs.orgacs.org Toluene and 1,4-dioxane (B91453) are frequently used as solvents. acs.org A systematic optimization of these parameters is often necessary to achieve the best results for a specific substrate combination. wuxiapptec.comyoutube.com

A study on the synthesis of N-arylpyrimidin-2-amine derivatives utilized a palladium-catalyzed Buchwald-Hartwig amination with dichlorobis(triphenylphosphine)Pd(II), Xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene, achieving moderate to good yields. proquest.com This highlights the broad applicability of this methodology.

Optimization of Synthetic Yields and Purity for this compound

The optimization of synthetic protocols is critical for maximizing the yield and purity of the target compound, this compound. This involves a systematic investigation of various reaction parameters.

For a Buchwald-Hartwig amination approach, the following factors would be key to optimize:

Catalyst System: Screening a variety of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., XPhos, RuPhos, SPhos) is essential. The ligand-to-metal ratio can also be a critical parameter.

Base: The choice and stoichiometry of the base (e.g., NaOt-Bu, K3PO4, Cs2CO3) can significantly impact the reaction rate and the formation of side products.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, THF) can influence the solubility of the reactants and the reaction temperature, thereby affecting the reaction kinetics.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing decomposition or side reactions.

A similar optimization process would be necessary for a reductive amination pathway, which would involve the reaction of 2,5-dichloroaniline with phenylacetaldehyde. Key parameters to optimize here include:

Reducing Agent: A variety of reducing agents can be used, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (STAB). The choice of reducing agent can affect the chemoselectivity of the reaction. wikipedia.org

pH: The pH of the reaction medium is crucial for the formation of the intermediate imine or iminium ion.

Solvent and Temperature: As with other reactions, the choice of solvent and temperature will influence the reaction rate and yield.

The following table illustrates a hypothetical optimization of a Buchwald-Hartwig amination for the synthesis of this compound, based on typical conditions reported for similar reactions.

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination for the Synthesis of this compound

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (2) | P(t-Bu)3 (4) | NaOt-Bu (1.2) | Toluene | 100 | 65 |

| 2 | Pd2(dba)3 (1) | XPhos (2.5) | NaOt-Bu (1.2) | Toluene | 100 | 85 |

| 3 | Pd2(dba)3 (1) | XPhos (2.5) | Cs2CO3 (1.5) | Dioxane | 110 | 92 |

| 4 | Pd2(dba)3 (1) | RuPhos (2.5) | K3PO4 (2.0) | Toluene | 110 | 78 |

*This is a hypothetical table for illustrative purposes.

Convergent Synthesis Strategies for Phenethylaniline Derivatives

For the synthesis of complex phenethylaniline derivatives, a convergent strategy could involve the synthesis of a functionalized phenethylamine and a functionalized aniline, followed by their coupling in a late-stage reaction. This approach offers significant flexibility, allowing for the introduction of various substituents on both the phenethyl and aniline moieties.

A potential convergent synthesis for a more complex derivative of this compound might involve:

Synthesis of a functionalized phenethylamine: For example, a phenethylamine with additional substituents on the phenyl ring.

Synthesis of a functionalized 2,5-dichloroaniline: This could involve introducing other functional groups onto the aniline ring prior to the coupling step.

Coupling of the two fragments: This could be achieved using one of the C-N bond-forming reactions described above, such as a Buchwald-Hartwig amination or a reductive amination.

This modular approach allows for the rapid generation of a library of diverse phenethylaniline derivatives for various applications.

Chemical Reactivity and Transformation Pathways of 2,5 Dichloro N Phenethylaniline

Reactions at the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a primary center for nucleophilic reactions and oxidative transformations.

As a secondary amine, 2,5-Dichloro-N-phenethylaniline is expected to undergo N-alkylation and N-acylation reactions. These reactions involve the substitution of the hydrogen atom on the nitrogen with an alkyl or acyl group, respectively.

N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The use of a base is often necessary to neutralize the hydrogen halide formed as a byproduct. Various catalytic systems, including those based on transition metals like cobalt, have been developed for the N-alkylation of anilines with alcohols, offering a more sustainable route with water as the only byproduct rsc.orgnih.gov. For instance, ferric perchlorate adsorbed on silica gel has been shown to be an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols researchgate.net.

N-Acylation introduces an acyl group (-C(O)R) to the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base. These reactions are generally facile due to the high nucleophilicity of the amine and the electrophilicity of the acylating agent libretexts.org. For example, 2,5-dichloroaniline (B50420) can be acylated to form compounds like 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide and 2-chloro-N-(2,5-dichlorophenyl)acetamide nih.govnih.gov. It is expected that this compound would react similarly. An efficient method for the N-acylation of amides using a pyridine (B92270) ring as an internal nucleophilic catalyst has also been described, leading to the formation of imides semanticscholar.org.

| Reaction Type | Reactant | Typical Reagents | Expected Product |

|---|---|---|---|

| N-Alkylation | This compound | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | N-Alkyl-2,5-dichloro-N-phenethylaniline |

| N-Acylation | This compound | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | N-Acyl-2,5-dichloro-N-phenethylaniline |

The secondary amine functionality in this compound is susceptible to oxidation by various oxidizing agents. The products of such reactions can vary depending on the specific oxidant and reaction conditions.

Common oxidative transformations for secondary amines include the formation of imines, nitrones, and in some cases, cleavage of the N-C bonds. The electrochemical oxidation of amines is a well-studied area, providing routes for the synthesis and modification of a wide range of molecules mdpi.com. The general mechanism often involves an initial one-electron oxidation to form a radical cation, which can then undergo further reactions mdpi.com.

Oxidation of secondary amines can lead to the corresponding imines, particularly with reagents like N-tert-butylphenylsulfinimidoyl chloride researchgate.net. The use of oxidizing agents like hydrogen peroxide or peroxycarboxylic acids can lead to the formation of amine oxides from tertiary amines libretexts.org. While secondary amines can also be oxidized, the reactions can be more complex as the initial products, such as hydroxylamines, are themselves easily oxidized libretexts.org. The oxidation of amines with ozone and chlorine has also been investigated as a method to evaluate the formation potential of disinfection byproducts in water treatment nih.gov.

Reactions on the Dichlorinated Aromatic Ring

The dichlorophenyl group in this compound can undergo reactions typical of substituted aromatic rings, namely electrophilic and nucleophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the directing effects of the substituents already present on the ring: the two chlorine atoms and the N-phenethylamino group.

Chlorine atoms are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene (B151609). However, they are ortho, para-directors because of the resonance donation of their lone pairs of electrons libretexts.org.

The N-phenethylamino group is a strongly activating and ortho, para-directing substituent due to the resonance donation of the nitrogen's lone pair into the aromatic ring.

The combined effect of these substituents will determine the position of electrophilic attack. The powerful activating and directing effect of the amino group will likely dominate over the deactivating and directing effects of the chlorine atoms. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. In 2,5-dichloroaniline, the positions are C4 and C6.

Common electrophilic aromatic substitution reactions include nitration (with HNO₃/H₂SO₄), halogenation (with X₂/FeX₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (with R-X/AlCl₃ and RCO-X/AlCl₃, respectively) minia.edu.eglibretexts.orgmsu.eduyoutube.com.

| Electrophile (E+) | Expected Major Products | Directing Influence |

|---|---|---|

| NO2+ (Nitration) | 4-Nitro-2,5-dichloro-N-phenethylaniline and 6-Nitro-2,5-dichloro-N-phenethylaniline | The N-phenethylamino group is a stronger activating and directing group than the chlorine atoms. |

| Br+ (Bromination) | 4-Bromo-2,5-dichloro-N-phenethylaniline and 6-Bromo-2,5-dichloro-N-phenethylaniline | The N-phenethylamino group directs ortho and para. |

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a chlorine atom) libretexts.org. The dichlorinated ring in this compound is not strongly activated towards SNAr. The N-phenethylamino group is an electron-donating group, which further disfavors this reaction.

However, under harsh conditions, such as high temperatures and pressures with strong nucleophiles (e.g., NaOH, NaNH₂), it might be possible to displace one or both of the chlorine atoms fishersci.co.uk. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex youtube.com. The presence of electron-withdrawing substituents is crucial for stabilizing this intermediate libretexts.orgyoutube.com.

Reactivity of the Phenethyl Side Chain

The phenethyl group is generally less reactive than the other functionalities in the molecule under typical conditions. The benzene ring of the phenethyl group can undergo electrophilic aromatic substitution, similar to the dichlorinated ring. However, the N-substituted dichlorophenylamino group will influence the reactivity of this second aromatic ring.

The ethyl bridge is relatively inert, but under strong oxidizing conditions, cleavage of the C-C or C-N bonds could potentially occur. The reactivity of the phenethyl moiety is a significant area of study in medicinal chemistry, as modifications to this group can have profound effects on the biological activity of molecules researchgate.netnih.govnih.gov. For instance, N-phenethyl substitution in certain classes of compounds has been shown to influence receptor binding affinity and selectivity nih.gov.

Functionalization of the Phenethyl Group

The phenethyl moiety of this compound offers a versatile platform for chemical modification, primarily through electrophilic substitution on its phenyl ring. The reactivity of this ring is influenced by the N-(2,5-dichlorophenyl)aminoethyl substituent, which can act as a directing group.

Electrophilic Aromatic Substitution:

The phenyl ring of the phenethyl group can undergo various electrophilic aromatic substitution reactions, including nitration and halogenation. The conditions for these reactions would need to be carefully controlled to favor substitution on the phenethyl ring over the deactivated dichloroaniline ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is the standard method for nitration. masterorganicchemistry.com The electron-donating nature of the alkylamino group, even though attenuated by the dichlorophenyl substituent, would likely direct the incoming nitro group to the ortho and para positions of the phenethyl ring. However, in strongly acidic media, protonation of the aniline (B41778) nitrogen can occur, leading to the formation of an anilinium ion which is meta-directing. stackexchange.com This can result in a mixture of products, including a significant amount of the meta-substituted isomer. stackexchange.com To achieve selective para-substitution, the amino group can be protected, for example, by acetylation, which also mitigates oxidative side reactions. youtube.com

Halogenation: Direct halogenation with bromine or chlorine can lead to polyhalogenation due to the activating nature of the amino group. nih.govnih.gov Milder halogenating agents or specific reaction conditions would be required for selective monohalogenation on the phenethyl ring. The use of N-haloamides can be an effective method for mild halogenation of certain substrates. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenethyl Group of this compound

| Reaction | Reagents | Predicted Major Products | Notes |

| Nitration | HNO₃, H₂SO₄ | ortho-, meta-, and para-nitrophenethyl derivatives | Product distribution is highly dependent on reaction conditions and acidity. |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromophenethyl derivatives | Risk of polybromination and side reactions on the aniline ring. |

Oxidation and Reduction Reactions of the Alkyl Linker

The ethyl bridge connecting the aniline nitrogen to the phenyl group is susceptible to both oxidative and reductive transformations. These reactions can lead to the formation of new functional groups or cleavage of the C-N bond.

Oxidation:

The oxidation of the alkyl linker in N-alkylanilines can proceed through several pathways. The specific outcome is dependent on the oxidant and reaction conditions.

N-Dealkylation: A common oxidative pathway for N-alkylanilines is N-dealkylation. This can be achieved using various oxidizing agents. In biological systems, this process is often mediated by cytochrome P450 enzymes, leading to the formation of norfentanyl from fentanyl, a molecule with a related N-phenethylpiperidine structure. fit.edu Chemical methods for N-dealkylation of tertiary amines have been explored using metalloporphyrin complexes as catalysts. fit.edu

Oxidation to Amides: In the presence of certain catalysts, the alkyl group can be oxidized. For instance, copper-catalyzed aerobic oxidation of N-methylarylamines can lead to the formation of N-arylformamides. While this is specific to a methyl group, it suggests the potential for oxidation at the benzylic position of the phenethyl group under suitable conditions.

Reduction:

The reduction of the alkyl linker is less commonly reported than its oxidation.

Catalytic Hydrogenation: Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. While the primary application in related syntheses is the reduction of ω-nitrostyrenes to phenethylamines, the conditions can be tailored for other transformations. sciencemadness.org Under forcing conditions, catalytic hydrogenation could potentially lead to the cleavage of the C-N bond, resulting in the formation of 2,5-dichloroaniline and ethylbenzene. However, this is generally a less favored reaction pathway compared to the reduction of other functional groups that might be present in the molecule.

Table 2: Potential Oxidation and Reduction Reactions of the Alkyl Linker

| Reaction Type | Reagents/Conditions | Potential Products |

| Oxidation (N-Dealkylation) | Oxidizing agents (e.g., metalloporphyrins) | 2,5-Dichloroaniline, Phenylacetaldehyde (B1677652) |

| Reduction (C-N Cleavage) | Catalytic Hydrogenation (harsh conditions) | 2,5-Dichloroaniline, Ethylbenzene |

Catalyzed Transformations and Selective Reactivity

The presence of multiple reactive sites in this compound makes it an interesting substrate for catalyzed reactions, where selectivity is a key challenge. Transition metal catalysis, particularly with palladium and rhodium, offers a range of possibilities for selective functionalization.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for C-C and C-N bond-forming reactions.

N-Alkylation of Amines: While the synthesis of this compound would involve the N-alkylation of 2,5-dichloroaniline, palladium catalysts are also effective for the reverse reaction under certain conditions, or for the further alkylation of the secondary amine. Palladium on iron oxide has been shown to be an efficient catalyst for the N-alkylation of amines with alcohols. mdma.ch The choice of catalyst and reaction conditions can allow for selective mono- or di-alkylation. mdma.chrsc.orgresearchgate.net

Cross-Coupling Reactions: The C-N bond in N-alkylanilines can be a target for palladium-catalyzed cross-coupling reactions, although this is more challenging compared to diarylamines. acs.org The development of specialized ligands has enabled some of these transformations. acs.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known for their ability to catalyze a variety of organic transformations, including C-H activation and annulation reactions.

Intramolecular Annulations: Rhodium(III) catalysts can promote intramolecular oxidative annulation reactions between an acid derivative and an alkyne, involving a C-H activation process. nih.gov While this specific example involves an acrylic or benzoic acid, it highlights the potential for rhodium-catalyzed C-H activation and subsequent cyclization in appropriately functionalized derivatives of this compound.

Allylic Substitution: Rhodium-catalyzed allylic substitution reactions are a powerful tool for the formation of C-C and C-heteroatom bonds. researchgate.net This methodology could be applied to derivatives of this compound containing an allylic group.

Selective Oxidation:

Selective oxidation of nitrogen-containing molecules is a significant challenge, especially in the presence of multiple amine functionalities.

Heteroaryl N-Oxidation: Methods have been developed for the selective N-oxidation of heteroarenes in the presence of more reactive aliphatic amines by using an in situ protonation strategy and an iminium salt organocatalyst. nih.gov This approach could potentially be adapted to achieve selective oxidation at the aniline nitrogen of this compound, although the presence of the electron-withdrawing chloro groups would make this challenging.

Table 3: Overview of Potential Catalyzed Transformations

| Catalyst System | Reaction Type | Potential Application |

| Palladium/Fe₂O₃ | N-Alkylation | Further functionalization of the secondary amine. |

| Palladium Complexes | C-N Cross-Coupling | Modification of the aniline moiety. |

| Rhodium(III) Complexes | C-H Activation/Annulation | Synthesis of cyclic derivatives. |

| Organocatalysts | Selective N-Oxidation | Selective modification of the nitrogen atom. |

Derivatives and Analogues Research of 2,5 Dichloro N Phenethylaniline

Systematic Structural Modification Strategies

The systematic structural modification of 2,5-Dichloro-N-phenethylaniline is a key strategy employed to understand structure-activity relationships and to generate novel compounds with potentially enhanced properties. These modifications are typically focused on three main areas of the molecule.

Variations on the Phenethyl Side Chain

The phenethyl side chain of this compound is a frequent target for structural variation. Researchers have explored modifications to both the alkyl chain length and the aromatic ring of this moiety.

Alkyl Chain Length: Variations in the length of the ethyl bridge connecting the phenyl group to the nitrogen atom have been investigated. Shortening or lengthening this chain can significantly impact the molecule's conformational flexibility and its interaction with biological targets.

Modifications to the Dichlorinated Phenyl Ring

The dichlorinated phenyl ring is another critical component for structural modification. Research in this area has focused on positional isomers and different halogenation patterns.

Positional Isomers: The arrangement of the two chlorine atoms on the phenyl ring significantly influences the molecule's properties. While the parent compound is 2,5-dichloro-substituted, studies on related dichlorophenylamino compounds have explored other isomers, such as 2,4-dichloro and 2,6-dichloro substitution patterns. nih.gov These changes in chlorine positioning can lead to distinct physical and chemical properties.

Different Halogenation Patterns: Beyond chlorine, the introduction of other halogens such as fluorine, bromine, and iodine has been a subject of investigation in analogous aromatic amine systems. libretexts.org The varying electronegativity and size of these halogens can fine-tune the electronic and steric profile of the molecule. Additionally, the synthesis of tri- and tetra-halogenated derivatives has been explored to further understand the impact of polyhalogenation. nih.gov

Diversification of the Nitrogen Substituent

The nitrogen atom in this compound serves as a key point for diversification. Acetylation of the amino group is a common strategy to modulate its electronic properties. libretexts.org This modification reduces the activating influence of the amino group, which can be useful in controlling reactivity during further synthetic steps. libretexts.org Furthermore, the synthesis of N-formyl derivatives has also been reported in related heterocyclic systems, indicating another avenue for modification. chemrevlett.com The introduction of bulky substituents on the nitrogen can also influence the molecule's conformation and biological activity. ntu.edu.tw

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound and related compounds typically involves well-established chemical reactions. One common method is the condensation reaction between a substituted aniline (B41778) and a suitable electrophile. acs.orgacs.org For instance, the reaction of an aniline with an aldehyde or ketone can yield imine derivatives, which can be further reduced to the corresponding secondary amines. acs.orgacs.org Another approach involves the nucleophilic substitution reaction between an aniline and an alkyl or aryl halide. nih.gov

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of different protons and carbons. chemrevlett.comntu.edu.tw

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups within the molecule, such as N-H bonds, C-Cl bonds, and aromatic C-H bonds. chemrevlett.comrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain information about its fragmentation pattern, which can further support the proposed structure. chemrevlett.com

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the calculated values for the proposed molecular formula to confirm its elemental composition. nih.govntu.edu.tw

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the solid state, offering definitive structural proof. mdpi.com

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry and materials science to design and synthesize new compounds with improved properties. researchgate.netnih.govnih.gov This approach involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing desired characteristics while maintaining or improving biological activity or material performance. researchgate.netnih.govnih.gov

In the context of the this compound scaffold, several bioisosteric replacements can be envisioned:

Replacement of Chlorine Atoms: The chlorine atoms on the phenyl ring could be replaced with other functional groups of similar size and electronic character. For example, a trifluoromethyl (CF₃) group is often considered a bioisostere of a chlorine atom. u-strasbg.fr

Replacement of the Phenyl Rings: The phenyl rings themselves could be replaced with other aromatic or heteroaromatic systems. For instance, a pyridine (B92270) or thiophene (B33073) ring could be substituted for one of the phenyl rings to alter properties such as polarity and hydrogen bonding capacity. u-strasbg.fr

Scaffold Hopping: A more drastic approach, known as scaffold hopping, involves replacing the entire core structure of the molecule with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups. researchgate.netnih.govnih.gov This can lead to the discovery of entirely new classes of compounds with similar functional profiles.

The exploration of bioisosteric replacements within the this compound scaffold is an active area of research, driven by the potential to fine-tune the properties of these compounds for various applications.

Spectroscopic Characterization Techniques for 2,5 Dichloro N Phenethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. For 2,5-Dichloro-N-phenethylaniline, the ¹H NMR spectrum would exhibit distinct signals for the protons on the dichlorinated ring, the unsubstituted phenyl ring, the ethyl bridge, and the amine group.

The protons of the phenethyl group are expected to appear as two triplets, characteristic of an ethyl system, in the aliphatic region of the spectrum. The protons on the phenyl ring attached to the ethyl group would typically show a complex multiplet. The three aromatic protons on the 2,5-dichlorophenyl ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns dictated by the positions of the chloro and amino substituents. The N-H proton signal would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Ph | 2.9 - 3.1 | Triplet (t) | 2H |

| -N-CH₂- | 3.4 - 3.6 | Triplet (t) | 2H |

| N-H | 4.5 - 5.5 | Broad Singlet (br s) | 1H |

| Aromatic H (Dichlorophenyl) | 6.5 - 7.2 | Multiplets (m) | 3H |

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon (¹³C) NMR for Backbone Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A decoupled ¹³C NMR spectrum for this compound would show a distinct signal for each magnetically non-equivalent carbon atom. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be unique.

The spectrum would feature two signals in the aliphatic region corresponding to the two ethyl carbons. The remaining twelve signals in the aromatic region would correspond to the six carbons of the dichlorophenyl ring and the six carbons of the phenethyl's phenyl ring. The carbons directly bonded to chlorine atoms (C2 and C5) and the nitrogen atom (C1) on the dichlorinated ring would have characteristic chemical shifts influenced by these electronegative atoms. chemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-Ph | ~36 |

| -N-CH₂- | ~46 |

| Aromatic C (Dichlorophenyl) | 115 - 145 |

Note: Predicted values are based on data from similar compounds like 2,5-dichloroaniline (B50420) and general ¹³C NMR correlations. chemicalbook.com

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.eduemerypharma.com For this compound, a key cross-peak would be observed between the two methylene (B1212753) (-CH₂-) groups of the ethyl bridge, confirming their connectivity. emerypharma.com It would also show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. emerypharma.comyoutube.com It is invaluable for assigning carbon signals. For instance, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~46 ppm, assigning them as the N-CH₂ group. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show:

A moderate, sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.

Multiple sharp peaks between 3000-3100 cm⁻¹ due to aromatic C-H stretching.

Peaks between 2850-2960 cm⁻¹ from the aliphatic C-H stretching of the ethyl group.

Aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range.

Strong absorptions in the 1000-1100 cm⁻¹ region and below 800 cm⁻¹ are expected for the C-Cl stretching vibrations. nih.gov

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar, symmetric vibrations of the aromatic rings.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions associated with chromophores. The chromophores in this compound are the dichlorinated aniline (B41778) system and the separate phenyl ring.

The UV-Vis spectrum is expected to show strong absorption bands characteristic of substituted benzene (B151609) derivatives. msu.edu The parent compound, 2,5-dichloroaniline, exhibits absorption maxima around 250 nm and 300 nm. researchgate.net For this compound, similar absorption bands are expected, corresponding to π → π* transitions within the aromatic systems. The addition of the phenethyl group may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima and an increase in the molar absorptivity due to the presence of an additional chromophore. physchemres.org

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~250 | Dichlorophenyl ring, Phenyl ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk

The molecular formula for this compound is C₁₄H₁₃Cl₂N. The nominal molecular weight is 265 g/mol . The high-resolution mass spectrum would show a molecular ion (M⁺) peak cluster, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), exhibiting M⁺, [M+2]⁺, and [M+4]⁺ peaks with relative intensities of approximately 9:6:1.

Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. youtube.com Key fragmentation pathways would likely include:

Benzylic cleavage : Cleavage of the C-C bond adjacent to the unsubstituted phenyl ring to lose a C₇H₇• radical, leading to a fragment ion. A more favorable benzylic cleavage involves the C-N bond, breaking to form a stable tropylium (B1234903) ion at m/z 91 or a phenylethyl cation at m/z 105. miamioh.edu

Alpha-cleavage : Cleavage of the bond between the nitrogen and the benzylic carbon is a very common pathway for amines. This would result in the formation of a [M-C₈H₉]⁺ ion corresponding to the 2,5-dichloroanilinium radical cation at m/z 160.

Loss of HCl from the molecular ion or subsequent fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 265/267/269 | [C₁₄H₁₃Cl₂N]⁺ | Molecular Ion (M⁺) |

| 160/162 | [C₆H₄Cl₂N]⁺ | α-cleavage, loss of phenylethyl radical |

| 105 | [C₈H₉]⁺ | Cleavage of N-C bond (phenylethyl cation) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique utilized to determine the solid-state structure of crystalline materials. For a compound like this compound, which may exist in a crystalline form, single-crystal XRD analysis would provide the most definitive three-dimensional structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice.

A comprehensive search of scientific literature did not yield specific X-ray diffraction data for this compound. Therefore, a detailed analysis of its crystal structure cannot be presented at this time. However, the principles of the technique and the nature of the data that would be obtained are well-established.

Should a suitable single crystal of this compound be grown and analyzed, the XRD experiment would yield precise information on its crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the atomic coordinates of each atom within the asymmetric unit. This data allows for the elucidation of bond lengths, bond angles, and torsional angles, providing a complete and unambiguous picture of the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.

To illustrate the type of crystallographic data that would be obtained from such an analysis, a hypothetical data table is presented below. The values are based on typical ranges observed for similar N-substituted dichloroaniline derivatives and are for illustrative purposes only.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1515 |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.35 |

| R-factor (%) | < 5 |

This hypothetical data would allow for a detailed understanding of the solid-state conformation and packing of this compound, which is crucial for structure-property relationship studies.

Computational Chemistry and Theoretical Investigations of 2,5 Dichloro N Phenethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule at the atomic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 2,5-Dichloro-N-phenethylaniline, the HOMO would likely be localized on the electron-rich aniline (B41778) nitrogen and the phenethyl group, while the LUMO might be distributed over the electron-deficient dichlorinated benzene (B151609) ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, as well as on the chlorine atoms. Regions of positive potential would likely be found around the hydrogen atoms of the amine and the aromatic rings. This information is invaluable for predicting how the molecule will interact with other molecules, for instance, in receptor binding or non-covalent interactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the motion of atoms and molecules over time. By simulating the movements of the atoms in this compound, researchers can explore its conformational space—the full range of three-dimensional shapes the molecule can adopt.

An MD simulation would reveal the flexibility of the phenethyl chain and the rotational freedom around the C-N bonds. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other molecules in different environments. The simulations can be performed in a vacuum or in the presence of a solvent to mimic physiological conditions.

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions, while weaker than covalent bonds, are vital in determining the structure and function of molecules.

Hydrogen bonding is a critical type of non-covalent interaction. In the context of this compound, the amine hydrogen (N-H) can act as a hydrogen bond donor. It could form intramolecular hydrogen bonds, for instance, with one of the chlorine atoms, which could influence the molecule's preferred conformation. More significantly, it can form intermolecular hydrogen bonds with other molecules, such as water or amino acid residues in a protein. The ability to form hydrogen bonds is a key determinant of a molecule's solubility and its potential for biological activity. In related chlorinated aniline structures, N-H···Cl and N-H···O hydrogen bonds have been observed to play a significant role in their crystal packing.

Halogen Bonding and Other Sigma-Hole Interactions

In the realm of computational chemistry, the study of non-covalent interactions has become pivotal in understanding molecular recognition and supramolecular assembly. Among these, halogen bonding and other σ-hole interactions are of significant interest, particularly for halogenated organic compounds like this compound.

A σ-hole is an electron-deficient region that forms along the outermost portion of a covalent bond to a halogen atom. This positive electrostatic potential arises from the anisotropic distribution of electron density around the halogen. The presence of two chlorine atoms on the aniline ring of this compound makes it a prime candidate for engaging in halogen bonding. These chlorine atoms can act as electrophilic centers, interacting with nucleophilic entities such as lone pairs on oxygen, nitrogen, or sulfur atoms, as well as with π-electron systems.

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing these interactions. By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative potential can be visualized, predicting the sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would reveal positive σ-holes on the chlorine atoms, oriented along the C-Cl bond axis.

The strength and directionality of these halogen bonds are influenced by the nature of the halogen and the electron-withdrawing capacity of the molecular framework to which it is attached. In this molecule, the aromatic ring contributes to the electron-withdrawing environment, enhancing the positive character of the σ-holes on the chlorine atoms.

Theoretical studies on similar chlorinated aromatic compounds have demonstrated that these interactions can significantly influence crystal packing and molecular conformation. The interplay of halogen bonds with other weak interactions, such as hydrogen bonds (from the N-H group) and π-π stacking (between the phenyl rings), creates a complex and fascinating supramolecular landscape.

Below is a table of theoretically predicted halogen bond interaction parameters between this compound and a generic Lewis base (e.g., the oxygen atom of a water molecule), based on typical values found in computational studies of related systems.

| Interaction Type | Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted Interaction Energy (kcal/mol) |

| Halogen Bond | Cl (ortho) | O (Water) | 2.9 - 3.2 | -2.5 to -4.0 |

| Halogen Bond | Cl (meta) | O (Water) | 2.9 - 3.2 | -2.5 to -4.0 |

Note: The data in this table is illustrative and based on computational models of analogous halogenated aromatic compounds. Specific experimental or calculated values for this compound may vary.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the pathways of chemical reactions, identifying transition states, and predicting reaction kinetics. For this compound, theoretical investigations can map out potential reactive channels, which is crucial for understanding its chemical behavior and potential applications in synthesis.

Reaction mechanisms are typically explored by calculating the potential energy surface (PES) for a given reaction. Key points on the PES, including reactants, products, intermediates, and transition states, are optimized using quantum mechanical methods. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in the reaction rate.

For this compound, several reaction types could be computationally investigated:

N-Alkylation/Arylation: The nitrogen atom of the secondary amine is a nucleophilic center and can undergo further alkylation or arylation. Computational models can predict the feasibility of these reactions with various electrophiles and the structures of the corresponding transition states.

Electrophilic Aromatic Substitution: The phenethyl and dichlorophenyl rings can be subject to electrophilic attack. Theoretical calculations can predict the regioselectivity of such substitutions by analyzing the charge distribution and frontier molecular orbitals of the substrate. The directing effects of the N-phenethyl group and the two chlorine atoms can be quantified.

Oxidation: The secondary amine functionality can be oxidized. Computational studies can model the reaction with different oxidizing agents to determine the most likely oxidation products and the mechanisms of their formation.

The table below presents hypothetical activation energies for illustrative reaction pathways of this compound, as would be predicted by DFT calculations.

| Reaction Pathway | Reactants | Electrophile/Reagent | Predicted Activation Energy (kcal/mol) |

| N-Methylation | This compound | CH₃I | 15 - 20 |

| Electrophilic Bromination (on dichlorophenyl ring) | This compound | Br₂ | 12 - 18 |

| Electrophilic Nitration (on phenethyl ring) | This compound | HNO₃/H₂SO₄ | 10 - 15 |

Note: These activation energies are illustrative and intended to represent typical values obtained from theoretical predictions for similar aromatic amines. Actual values would require specific and detailed calculations.

Solvation Effects Modeling using Implicit and Explicit Solvents

The behavior of a molecule in solution is profoundly influenced by its interactions with solvent molecules. Computational modeling of solvation effects is therefore essential for a comprehensive understanding of the chemical and physical properties of this compound in different environments. Two primary approaches are used for this purpose: implicit and explicit solvent models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally efficient and are well-suited for calculating solvation free energies, which can be used to predict solubility and partition coefficients.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. Typically, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is employed, where the solute is treated with a high level of quantum mechanics and the solvent molecules are treated with a more computationally economical molecular mechanics force field. While more computationally intensive, explicit models can provide valuable insights into the local solvent structure around the solute.

For this compound, solvation models can be used to:

Predict its solubility in various solvents.

Study the conformational changes induced by different solvent environments.

Investigate the influence of the solvent on reaction rates and equilibria.

The following table provides illustrative data on the predicted solvation free energy of this compound in different solvents, as would be calculated using an implicit solvation model like SMD.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -5 to -8 |

| Acetonitrile | 36.6 | -4 to -7 |

| Dichloromethane | 8.9 | -3 to -6 |

| Toluene | 2.4 | -2 to -4 |

Note: The solvation free energies presented are hypothetical and representative of values for a molecule with the polarity and functional groups of this compound. Precise values would necessitate specific quantum chemical calculations.

Structure Activity Relationship Sar Studies of 2,5 Dichloro N Phenethylaniline Analogues

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for 2,5-dichloro-N-phenethylaniline analogues relies on a combination of qualitative and quantitative methodologies. These approaches provide a comprehensive understanding of how structural modifications influence biological activity.

Qualitative SAR investigations involve the synthesis of a series of analogues where specific parts of the this compound scaffold are systematically varied. The biological activity of these analogues is then assessed through in vitro or in vivo assays. By comparing the activity of the parent compound with its modified derivatives, researchers can deduce the importance of different structural features. For instance, the position and nature of substituents on the aromatic rings, the length and flexibility of the ethyl bridge, and the properties of the secondary amine can be systematically altered to map the chemical space and identify key interactions with biological targets. While this approach does not provide a numerical correlation, it offers valuable insights into the structural requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the relationship between the chemical structure of a compound and its biological activity. researchgate.net This method uses statistical techniques to build mathematical models that correlate physicochemical properties or structural features (descriptors) of molecules with their observed activities. researchgate.net For dichlorinated aniline (B41778) derivatives, QSAR models can predict the toxicity or therapeutic potential based on descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). researchgate.netnih.gov These models are not only predictive but also help in understanding the underlying mechanisms of action by highlighting the most influential descriptors. researchgate.net The development of robust QSAR models requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. researchgate.net

| Compound/Scaffold | Substitution | Observed Effect on Activity | Reference |

| Azo-phenylcarbonyl | 2,5-dichloro | Good antimicrobial activity | nih.gov |

| 4-Anilinoquinazoline (B1210976) | Varied aniline substitutions | Steric and electrostatic fields are critical for anticancer activity | nih.gov |

| Dichlorinated Pyridine (B92270) | 5-chloro substitution | Improved binding at D2-like receptors | nih.gov |

Influence of the N-Phenethyl Side Chain Variations on Biological Activity

The N-phenethyl side chain is another key structural element where modifications can lead to significant changes in biological activity. Variations in this part of the molecule can alter its conformational flexibility, lipophilicity, and potential for specific interactions with the target protein.

SAR studies on phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring of the phenethyl moiety can have a profound impact on receptor affinity. For instance, in a series of phenethylamine derivatives targeting the 5-hydroxytryptamine type 2A (5-HT2A) receptor, the presence of alkyl or halogen groups at the para position of the phenyl ring generally led to an increase in binding affinity. nih.gov Conversely, the introduction of a bulky N-substituent, such as a 2-methoxybenzyl group in the case of 2,5-dimethoxy-substituted phenethylamines (NBOMe derivatives), was found to significantly increase affinity for several serotonin (B10506) and adrenergic receptors. nih.gov These findings suggest that the N-phenethyl side chain plays a critical role in orienting the molecule within the binding pocket and can be optimized to enhance potency and selectivity.

| Compound Series | Variation on N-Phenethyl Side Chain | Observed Effect on Activity | Reference |

| Phenethylamine Derivatives | para-alkylation/halogenation of phenyl ring | Increased 5-HT2A receptor affinity | nih.gov |

| 2,5-Dimethoxyphenethylamines | N-(2-methoxybenzyl) substitution | Increased affinity for 5-HT2A, 5-HT2C, and adrenergic α1 receptors | nih.gov |

Role of the Secondary Amine Linker in Modulating Activity

The secondary amine linker is a pivotal feature of the this compound scaffold, serving as a flexible connection between the two aromatic moieties. Its basicity and ability to form hydrogen bonds are often crucial for interaction with biological targets.

Receptor Binding Studies and Molecular Recognition Mechanisms

Understanding the specific molecular interactions between this compound analogues and their biological targets is fundamental to elucidating their mechanism of action. Receptor binding studies and molecular modeling techniques are instrumental in this regard.

No Publicly Available Data on the Molecular Targets and Mechanisms of Action of this compound

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the molecular targets, mechanisms of action, or biological activity of the chemical compound this compound.

As a result, the specific interactions of this compound with biological systems, including its potential for enzyme inhibition or activation, receptor modulation, and influence on signal transduction pathways, remain uncharacterized in the public domain. The lack of published studies means that critical data for understanding its pharmacological or toxicological profile is not available.

This includes a void in the following key areas of investigation:

Molecular Targets and Mechanisms of Action of 2,5 Dichloro N Phenethylaniline and Derivatives

Molecular Docking and Binding Mode Analysis with Target Proteins:In the absence of identified protein targets, no molecular docking or binding mode analysis studies have been published.

Consequently, it is not possible to provide detailed research findings or data tables related to the molecular pharmacology of 2,5-Dichloro-N-phenethylaniline at this time. Further research would be required to elucidate the biological properties of this specific chemical entity.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Complex Organic Molecule Synthesis

As a substituted aniline (B41778), 2,5-Dichloro-N-phenethylaniline possesses several reactive sites that could theoretically make it a valuable building block in the synthesis of more complex molecules. The secondary amine, the dichlorinated phenyl ring, and the phenethyl group all offer avenues for further functionalization.

For instance, the parent compound, 2,5-dichloroaniline (B50420), is a known precursor in the synthesis of various dyes, pigments, and agrochemicals. google.comchemicalbook.com It serves as a starting material for producing 2,5-dichlorophenol, a key intermediate in the manufacture of the herbicide dicamba, through processes like diazotization followed by hydrolysis. google.comjustia.com This established synthetic utility of the 2,5-dichloroaniline core suggests that this compound could similarly serve as a precursor to a range of complex structures, although specific examples are not currently documented.

Role as a Ligand or Catalyst Component in Transition-Metal Catalysis (if derivatives apply)

The nitrogen atom in this compound, with its lone pair of electrons, presents the potential for this molecule or its derivatives to act as ligands in transition-metal catalysis. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, would be influenced by the electron-withdrawing chloro groups and the steric bulk of the phenethyl group.

While specific studies on the use of this compound as a ligand are not available, the broader class of aniline derivatives has been explored in this context. For example, various N-alkylation methods for anilines are catalyzed by transition metal complexes, highlighting the interaction of the aniline nitrogen with metal centers. researchgate.net Furthermore, copolymers of aniline have been used in conjunction with metal nanocatalysts for various organic transformations. nih.gov These examples suggest a theoretical basis for the application of this compound derivatives in catalysis, an area that remains to be explored experimentally.

Incorporation into Polymeric Materials or Hybrid Nanocomposites (if derivatives apply)

The structure of this compound contains an aniline moiety, which is the monomer unit for the conducting polymer polyaniline (PANI). This suggests the possibility of using derivatives of this compound in the synthesis of novel polymeric materials. The substituents on the aniline ring can significantly alter the properties of the resulting polymer, such as solubility and conductivity. nih.govresearchgate.net

For example, research has been conducted on hybrid nanocomposites based on poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), a polymer derived from a related dichloro-dianiline structure. mdpi.com These nanocomposites, particularly with graphene oxide, exhibit interesting thermal and electrical properties. Similarly, the polymerization of other substituted anilines, like 2,5-dimethoxyaniline, has been shown to produce electrochromic polymers with potential applications in smart windows and displays. scielo.br While direct polymerization of this compound has not been reported, these studies on related compounds indicate a potential pathway for its derivatives to be incorporated into new functional materials.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes for 2,5-Dichloro-N-phenethylaniline

The classical synthesis of N-substituted anilines often involves methods that are not environmentally benign or are inefficient. Future research should prioritize the development of more sustainable and efficient synthetic pathways to this compound.

Recent advancements in organic synthesis offer promising avenues. For instance, the direct reductive cross-coupling of nitroarenes presents a more atom-economical approach by avoiding the need for protection and deprotection steps typically required for arylamines. rsc.org Another area of exploration is dehydrogenative aromatization, which has emerged as a powerful method for synthesizing N-substituted anilines from readily available starting materials like cyclohexanones and amines. nih.govrsc.org The use of heterogeneous catalysts, such as gold-palladium alloy nanoparticles, in these reactions could further enhance their sustainability and reusability. rsc.org

Furthermore, metal-free synthesis conditions are highly desirable. The use of sulfonyl chlorides and amines under such conditions has been shown to be a viable and mild method for producing N-substituted anilines, demonstrating wide functional group tolerance. acs.org Adapting these modern synthetic strategies for the specific production of this compound could lead to more cost-effective and environmentally friendly manufacturing processes. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has also been reported, proceeding through an imine condensation–isoaromatization pathway, which could be explored for the synthesis of the target compound. beilstein-journals.org

A summary of potential modern synthetic approaches is presented in the table below.

| Synthetic Strategy | Key Advantages | Potential Starting Materials for this compound |

| Reductive Cross-Coupling | Step economy, avoids protection/deprotection | 1,4-dichloro-2-nitrobenzene and phenethylamine (B48288) |

| Dehydrogenative Aromatization | Use of readily available precursors | 2,5-dichloroaniline (B50420) and a cyclohexanone (B45756) derivative |

| Metal-Free Synthesis | Avoids heavy metal contamination, milder conditions | 2,5-dichlorobenzenesulfonyl chloride and phenethylamine |

| Imine Condensation–Isoaromatization | Catalyst- and additive-free, operational simplicity | A substituted (E)-2-arylidene-3-cyclohexenone and a primary amine |

Exploration of Undiscovered Chemical Transformations and Derivatizations